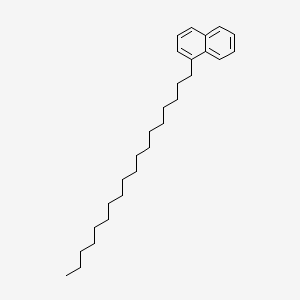

Naphthalene, octadecyl-

Description

Contextualization within Substituted Naphthalene (B1677914) Chemistry

Naphthalene, octadecyl- is a member of the broader class of substituted naphthalenes, which are derivatives of the parent polycyclic aromatic hydrocarbon, naphthalene. The chemistry of substituted naphthalenes is rich and varied, with the nature and position of the substituent group or groups profoundly influencing the molecule's physical and chemical properties. google.comtandfonline.comrsc.org

The introduction of an octadecyl group (C₁₈H₃₇) onto the naphthalene ring introduces several key features:

Steric and Electronic Effects: The long octadecyl chain exerts significant steric hindrance, which can influence the regioselectivity of further chemical transformations on the naphthalene core. nih.gov Electronically, alkyl groups are weakly electron-donating through an inductive effect, which can slightly activate the aromatic ring towards electrophilic substitution compared to unsubstituted naphthalene. masterorganicchemistry.com However, this electronic effect is generally considered modest in comparison to the pronounced impact of the chain on the molecule's physical properties. mdpi.com

Influence on Reactivity: The presence of the long alkyl chain can modulate the reactivity of the naphthalene core. While the fundamental reactions of the aromatic system remain, such as electrophilic substitution and oxidation/reduction, the octadecyl group can influence reaction rates and product distributions. google.com For instance, in reactions like the alkylation of naphthalene with long-chain olefins, the choice of catalyst and reaction conditions is crucial to control the degree and position of substitution. google.com

Amphiphilic Nature: The covalent linkage of a hydrophobic octadecyl tail to a more polarizable aromatic naphthalene head imparts an amphiphilic character to the molecule. ontosight.ai This dual nature is central to its self-assembly properties and its utility in applications such as surfactants and detergents. ontosight.ai

The synthesis of Naphthalene, octadecyl- can be achieved through various established methods for C-C bond formation on aromatic rings. A common approach is the Friedel-Crafts alkylation of naphthalene with an octadecyl-containing electrophile, such as an octadecyl halide or olefin, in the presence of a Lewis acid or solid acid catalyst like a zeolite. evitachem.com The choice of catalyst and reaction conditions can influence the isomeric distribution of the product (e.g., 1-octadecylnaphthalene vs. 2-octadecylnaphthalene). google.com

Significance in Contemporary Chemical Synthesis and Materials Science

The unique combination of a rigid aromatic core and a flexible long alkyl chain makes Naphthalene, octadecyl- a valuable component in the design and synthesis of advanced materials. Its significance is particularly evident in the fields of liquid crystals and functional organic materials.

Liquid Crystals: Substituted naphthalenes, including those with long alkyl chains like the octadecyl group, are of considerable interest as components in liquid crystal formulations. issuu.com The rigid naphthalene unit can act as a mesogenic core, promoting the formation of liquid crystalline phases, while the flexible alkyl chain provides fluidity and influences the phase transition temperatures. lookchem.com The incorporation of Naphthalene, octadecyl- and its derivatives can be used to tune the physical properties of liquid crystal mixtures, such as their clearing points and viscoelastic properties, which are critical for their application in display technologies. aps.orgresearchgate.net

Functional Organic Materials: The self-assembly properties endowed by the octadecyl chain are crucial for the development of ordered molecular architectures. In the realm of organic electronics, the deposition of thin films of naphthalene derivatives onto surfaces like octadecyltrichlorosilane (B89594) (OTS) modified silicon wafers is a key step in the fabrication of organic field-effect transistors (OFETs). rsc.org The long alkyl chain can facilitate the solution-processing of these materials and influence the molecular packing in the solid state, which in turn affects charge transport properties. mdpi.com Research has shown that the length and nature of alkyl side chains on aromatic cores can significantly impact the performance of such electronic devices.

Furthermore, the amphiphilic nature of Naphthalene, octadecyl- makes it a candidate for applications in the formulation of surfactants and as a component in drug delivery systems, where it can form micelles or other aggregates to encapsulate active molecules. ontosight.ai

Below is a table summarizing some of the key properties and applications of Naphthalene, octadecyl-.

| Property/Application | Description |

| Molecular Formula | C₂₈H₄₄ |

| Molecular Weight | 380.66 g/mol |

| General Appearance | Can range from a liquid to a solid depending on the specific isomer and purity. |

| Solubility | Generally soluble in non-polar organic solvents and poorly soluble in water. ontosight.ai |

| Key Structural Features | Fused aromatic naphthalene core with a long C₁₈ aliphatic chain. |

| Primary Synthesis Route | Friedel-Crafts alkylation of naphthalene with an octadecyl-containing reagent. evitachem.com |

| Materials Science Applications | Component in liquid crystal mixtures, organic semiconductors, and phase change materials. issuu.comrsc.org |

| Other Potential Applications | Surfactants, detergents, and as a hydrophobic component in drug delivery systems. ontosight.ai |

Overview of Research Trajectories and Key Disciplines

The investigation into Naphthalene, octadecyl- and related long-chain substituted aromatic compounds is an active and multidisciplinary field of research. The primary disciplines driving the exploration of this compound are organic synthesis, materials science, and physical chemistry.

Key Research Trajectories:

Novel Synthesis and Functionalization: Organic chemists continue to develop more efficient and selective methods for the synthesis of specifically substituted naphthalenes. nih.gov Research is also focused on the further functionalization of the Naphthalene, octadecyl- scaffold to introduce additional properties, such as photo- or electro-activity, for the creation of more complex functional molecules.

Advanced Materials Development: A major research thrust is the incorporation of Naphthalene, octadecyl- into novel functional materials. e-bookshelf.de This includes its use in:

Liquid Crystals: Designing new liquid crystalline materials with tailored properties for next-generation displays and sensors. aps.org

Organic Electronics: Investigating its role in the performance of organic thin-film transistors and other electronic devices. rsc.org

Phase Change Materials (PCMs): Exploring its potential for thermal energy storage applications due to the phase transitions associated with the long alkyl chain.

Supramolecular Chemistry and Self-Assembly: Physical chemists and materials scientists are studying the self-assembly behavior of Naphthalene, octadecyl- in solution and on surfaces. Understanding how these molecules organize themselves is crucial for controlling the structure and function of the resulting materials at the nanoscale.

Key Disciplines:

Organic Chemistry: Focuses on the synthesis, purification, and characterization of Naphthalene, octadecyl- and its derivatives.

Materials Science and Engineering: Explores the application of this compound in the creation of new materials with specific functional properties.

Physical Chemistry: Investigates the fundamental physical properties of the molecule, including its phase behavior, photophysics, and interactions in different environments.

Chemical Engineering: Addresses the scale-up of synthesis processes and the formulation of products containing Naphthalene, octadecyl-, such as lubricants and surfactants. issuu.com

The ongoing research into Naphthalene, octadecyl- highlights its role as a versatile molecular building block. The interplay between its aromatic and aliphatic components continues to provide a rich platform for scientific discovery and technological innovation.

Properties

CAS No. |

56388-48-8 |

|---|---|

Molecular Formula |

C28H44 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

1-octadecylnaphthalene |

InChI |

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |

InChI Key |

DKTSRTYLZGWAIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Octadecylnaphthalene

Alkylation Pathways for Octadecyl Group Incorporation onto Naphthalene (B1677914) Cores

The attachment of a long alkyl chain, such as an octadecyl group, to a naphthalene nucleus is a pivotal step in synthesizing octadecylnaphthalene. This process is primarily achieved through alkylation reactions, each with its own set of methodologies and challenges.

Friedel-Crafts Type Alkylation in Naphthalene Systems

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic compounds, including naphthalene. libretexts.org This electrophilic aromatic substitution involves reacting naphthalene with an alkylating agent in the presence of a catalyst. For the synthesis of octadecylnaphthalene, typical alkylating agents include long-chain alkyl halides, alcohols, or olefins. google.comgoogle.com

Common alkylating agents for this purpose are 1-octadecene (B91540) or octadecyl chloride. google.comresearchgate.net The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) and stannic chloride (SnCl₄), or solid acid catalysts like acidic clays (B1170129) and zeolites. google.comgoogle.comacs.org The catalyst assists in generating a carbocation or a polarized complex from the alkylating agent, which then attacks the electron-rich naphthalene ring. libretexts.org

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the resulting product distribution. For instance, zeolite catalysts, particularly ultra-stable Y (USY) zeolites, are often employed in industrial settings to enhance selectivity and yield while allowing for easier catalyst recovery and reuse. google.comrsc.org

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Naphthalene

| Alkylating Agent | Catalyst | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| C₁₄-C₁₈ Olefins | USY Zeolite | 150°C - 225°C | 4 - 24 hours | google.com |

| Alkyl Halides | Aluminum Chloride (AlCl₃) | Variable | Variable | google.comnumberanalytics.com |

| tert-Butanol | H-Mordenite Zeolite | 140°C - 220°C | Variable | psu.edu |

| a-Olefin | Lewis Acids (e.g., AlCl₃, FeCl₃) or Protic Acids (e.g., H₂SO₄) | 0°C - 180°C | 1 - 5 hours | google.com |

Multi-Step Synthetic Sequences Employing Octadecyl Reagents

Beyond direct alkylation, multi-step synthetic strategies provide alternative pathways to octadecylnaphthalene, often allowing for greater control over the final structure. vapourtec.com These sequences involve creating the desired molecule through a series of distinct chemical reactions. udel.eduodinity.com

One documented approach involves an initial Friedel-Crafts acylation followed by a reduction. For example, the methyl ether of α-naphthol can be condensed with stearyl chloride to produce 1-methoxy-4-stearoylnaphthalene. Subsequent Clemmenson reduction of the keto group effectively converts it to an alkyl chain, yielding 1-methoxy-4-octadecyl-naphthalene. ias.ac.in This method circumvents some of the regioselectivity issues associated with direct alkylation.

Another multi-step strategy involves building functionalized naphthalene structures first. For instance, 1,4,5,8-naphthalenetetracarboxylic dianhydride can be reacted with n-octadecylamine. researchgate.netacs.org This condensation reaction, often accelerated by microwave assistance, predominantly forms an octadecyl naphthalene monoimide, which serves as a versatile intermediate for further chemical elaboration. researchgate.netacs.org

Challenges in Regioselective Octadecylation of Naphthalene

A significant challenge in the synthesis of octadecylnaphthalene is controlling the position of substitution on the naphthalene ring, a concept known as regioselectivity. researchgate.netnih.gov The naphthalene core has two distinct positions for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

The distribution between α- and β-isomers is highly dependent on several factors:

Steric Hindrance: The use of bulky alkylating agents, such as those required to form an octadecyl group, generally favors substitution at the less sterically hindered β-position. stackexchange.com This is due to the steric interaction between the large incoming alkyl group and the hydrogen atom at the adjacent peri-position (e.g., the C8 hydrogen for a C1 substitution). stackexchange.com

Reaction Conditions: The α/β isomer ratio can be manipulated by altering reaction conditions like temperature, solvent, and reaction time. stackexchange.compsu.edu Often, substitution at the α-position is kinetically favored (occurs faster at lower temperatures), while the β-substituted product is thermodynamically more stable (favored at higher temperatures or longer reaction times, allowing for isomerization). acs.org

Catalyst Choice: The type of catalyst plays a crucial role in directing the substitution. Shape-selective catalysts like zeolites (e.g., H-Mordenite, HZSM-5, USY) can be used to preferentially form specific isomers, such as the 2,6-dialkylnaphthalene, by utilizing the constraints of their pore structures. google.comrsc.orgpsu.edu

The difficulty in controlling regioselectivity often leads to the formation of complex isomer mixtures that require extensive purification. psu.edu

Derivatization Strategies for Functionalized Octadecylnaphthalene Scaffolds

Once the octadecylnaphthalene scaffold is synthesized, it can be further modified to introduce new functional groups, thereby tuning its chemical and physical properties for specific applications. These derivatizations can target either the aromatic naphthalene core or the aliphatic octadecyl side chain.

Post-Octadecylation Functionalization of the Naphthalene Moiety

The naphthalene ring of octadecylnaphthalene remains susceptible to further electrophilic aromatic substitution, allowing for the introduction of various functional groups.

A prominent example of post-octadecylation functionalization is sulfonation. Alkylnaphthalenes can be reacted with sulfonating agents like sulfuric acid or chlorosulfonic acid to introduce one or more sulfonic acid (-SO₃H) groups onto the naphthalene core. google.comsmolecule.com This reaction produces alkylnaphthalene polysulfonates, which are valuable as surfactants and dispersants. smolecule.comgoogle.com The synthesis typically involves sulfonating the pre-formed alkylnaphthalene, followed by neutralization with a base to generate the sulfonate salt. google.com

Other functional groups can also be introduced. For example, naphthalimide derivatives, which are synthesized from naphthalic anhydride, can be easily modified at the naphthalene core, typically at the C4 position, through nucleophilic substitution reactions. rsc.org While specific examples starting from octadecylnaphthalene are less common, the principles suggest that the aromatic core can be a site for further chemical engineering. researchgate.net

Chemical Modifications of the Octadecyl Side Chain

The long, saturated octadecyl side chain, while generally less reactive than the aromatic core, can also be chemically modified. The reactions are characteristic of alkanes.

One significant transformation is dealkylation , which involves the cleavage or cracking of the alkyl chain from the naphthalene ring. This process can be carried out over solid acid catalysts and is relevant in hydrocracking processes in the petroleum industry to convert heavy oils into lighter fractions. tottori-u.ac.jp

While the literature does not extensively detail a wide range of specific modifications for the octadecyl chain on naphthalene, standard alkane functionalization reactions are theoretically possible. These could include free-radical halogenation to introduce a halide, which can then serve as a handle for subsequent nucleophilic substitution reactions to introduce groups like amines, hydroxyls, or nitriles. However, such multi-step modifications on the side chain of octadecylnaphthalene are not widely reported and would present challenges in terms of selectivity and control. Derivatization strategies are more commonly focused on enhancing properties through the introduction of polar functional groups, as seen in the analysis of long-chain free fatty acids where derivatization improves detection sensitivity. researchgate.net

Green Chemistry Approaches in Octadecylnaphthalene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.comsemanticscholar.org In the context of octadecylnaphthalene synthesis, this translates to developing methodologies that are more environmentally benign than traditional routes, which often employ harsh catalysts like aluminum chloride (AlCl3) and hydrofluoric acid (HF). researchgate.net

The use of water as a solvent in chemical reactions is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. pjoes.com While octadecylnaphthalene is hydrophobic, recent research has explored aqueous-phase synthesis for related compounds. ontosight.ai For instance, the development of water-soluble catalysts and biphasic systems allows for reactions to occur at the interface of aqueous and organic phases. nih.gov This approach facilitates catalyst recovery and product separation. nih.gov A patent for the synthesis of propylbenzene (B89791) from toluene (B28343) and ethylene (B1197577) mentions a process that involves combining the aromatic hydrocarbon with water and an alkali metal catalyst, suggesting the feasibility of aqueous involvement in alkylation reactions. google.comgoogle.com The synthesis of esters in aqueous phases using gold nanocluster catalysts has also been demonstrated, highlighting the potential for developing similar systems for naphthalene alkylation. rsc.org The development of covalent organic frameworks (COFs) in aqueous systems for the degradation of organic pollutants further showcases the expanding scope of organic synthesis in water. rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgepa.gov Catalysis is a fundamental pillar of green chemistry, as catalysts can improve reaction rates and selectivity, leading to higher atom economy and reduced waste. nih.govmonash.edu

In the synthesis of octadecylnaphthalene, the focus has shifted from traditional homogeneous catalysts to heterogeneous solid acid catalysts, such as zeolites. researchgate.net Zeolites like HY and Hβ have been investigated for the alkylation of naphthalene and its derivatives with long-chain olefins. researchgate.netresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. researchgate.net Research has shown that modifying HY zeolites with cations like La³⁺ and Mg²⁺ can enhance their activity, selectivity, and stability. researchgate.net A patent describes the use of a zeolite catalyst containing cations with a radius of at least 2.5 Å for the alkylation of naphthalene with olefins having 12 to 20 carbon atoms, leading to long-chain alkyl-substituted naphthalenes. google.comgoogle.com

Ionic liquids (ILs) have also emerged as promising "green" catalysts and solvents for Friedel-Crafts alkylation reactions. researchgate.netmdpi.com They exhibit negligible vapor pressure, high thermal stability, and tunable acidity. mdpi.com For example, ethyl-containing amine chloroaluminate ionic liquids modified with HCl have been used for the alkylation of 2-methylnaphthalene (B46627) with long-chain alkenes. researchgate.net Similarly, BuPyBr-AlCl3 has shown excellent catalytic performance in the alkylation of α-methylnaphthalene with long-chain olefins, achieving high olefin conversion. mdpi.com

The following table summarizes various catalytic systems used in the alkylation of naphthalene and its derivatives, highlighting their green chemistry attributes.

| Catalyst System | Reactants | Key Findings & Green Aspects |

| HY and Hβ Zeolites | α-Methylnaphthalene, Long-chain alkenes (C11-C12) | Environmentally friendly solid acid catalysts. HY showed better performance. researchgate.net |

| Modified HY Zeolites (with La³⁺, Mg²⁺) | Naphthalene, Long-chain olefins (C11-C12) | Improved activity, selectivity, and catalyst stability. researchgate.net |

| Zeolite with large cations (e.g., hydrated NH₄⁺) | Naphthalene, Olefins (C12-C20) | Increased catalyst activity and selectivity towards mono-alkylated products. google.com |

| Ethyl-containing amine chloroaluminate Ionic Liquids | 2-Methylnaphthalene, Long-chain alkenes (C11-C12) | Environmentally friendly catalysts, easy product isolation. researchgate.net |

| BuPyBr-AlCl₃ Ionic Liquid | α-Methylnaphthalene, Long-chain olefins | High olefin conversion (>90%). mdpi.com |

| Mixed Protonic Acids (Methane sulfonic acid, P₂O₅-containing acid) | Naphthalene, α-alkene (C₄-C₁₆) | Inhibits the formation of polyalkyl naphthalenes. google.com |

Elucidation of Reaction Mechanisms in Octadecylnaphthalene Formation

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions, maximizing the yield of the desired product, and minimizing the formation of byproducts. The formation of octadecylnaphthalene primarily occurs through the Friedel-Crafts alkylation of naphthalene with an octadecyl-containing alkylating agent, typically an olefin like 1-octadecene.

The Friedel-Crafts alkylation of naphthalene is an electrophilic aromatic substitution reaction. masterorganicchemistry.com The mechanism involves the generation of a carbocation or a carbocation-like electrophile from the alkylating agent, which is facilitated by a Lewis or Brønsted acid catalyst. masterorganicchemistry.com In the case of using an alkene like 1-octadecene, the acid catalyst protonates the double bond to form a secondary carbocation.

This carbocation then attacks the electron-rich naphthalene ring. Naphthalene has two positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The initial attack of the electrophile can occur at either of these positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comyoutube.com The α-position is generally more reactive due to the greater stabilization of the corresponding carbocation intermediate. youtube.com However, the product distribution can be influenced by factors such as reaction temperature, catalyst, and solvent, with the β-substituted product often being the thermodynamically more stable isomer. masterorganicchemistry.com Finally, a proton is eliminated from the σ-complex to restore the aromaticity of the naphthalene ring, yielding the alkylnaphthalene product. masterorganicchemistry.com

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the reaction order can differ for the α and β positions, suggesting different mechanistic pathways or rate-determining steps for substitution at these two sites. psu.edu Similar complexities can be expected in the alkylation with a long-chain olefin like octadecene.

Several side reactions can occur during the Friedel-Crafts alkylation of naphthalene, leading to the formation of undesirable byproducts. One of the most common side reactions is polyalkylation, where more than one alkyl group is introduced onto the naphthalene ring. google.com This occurs because the initial alkylnaphthalene product is often more reactive than naphthalene itself. The use of a large excess of naphthalene can help to minimize polyalkylation.

Another significant side reaction is the isomerization of the alkyl group. The initially formed secondary carbocation from 1-octadecene can rearrange to a more stable carbocation before attacking the naphthalene ring. Furthermore, the position of the alkyl group on the naphthalene ring can also isomerize under the reaction conditions, often leading to a mixture of α- and β-isomers. masterorganicchemistry.com

Oligomerization or polymerization of the olefinic alkylating agent can also occur, especially in the presence of strong acid catalysts. mdpi.com This reduces the yield of the desired monoalkylated product and can lead to the formation of tarry materials.

Finally, the reaction can also produce byproducts from the catalyst itself or from reactions with impurities in the starting materials. For instance, a patent mentions the need to contact the alkylated naphthalene with an alkali to remove acidic byproducts. google.comgoogle.com

The following table summarizes common side reactions and the byproducts formed during the alkylation of naphthalene.

| Side Reaction | Description | Common Byproducts |

| Polyalkylation | Introduction of more than one alkyl group onto the naphthalene ring. | Dialkylnaphthalenes, Trialkylnaphthalenes |

| Isomerization | Rearrangement of the alkyl group or its position on the naphthalene ring. | Isomers of octadecylnaphthalene (e.g., different attachment points of the octadecyl chain) |

| Olefin Polymerization | The alkylating agent (olefin) reacts with itself to form polymers. | Polyolefins, Tarry materials |

| Catalyst-Related Reactions | Reactions involving the catalyst or impurities. | Acidic byproducts, Catalyst deactivation products |

Advanced Analytical and Spectroscopic Characterization of Octadecylnaphthalene

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule like octadecylnaphthalene, which possesses both aromatic and significant aliphatic character, specific chromatographic approaches are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds like octadecylnaphthalene. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such separations due to its applicability to a wide range of non-polar analytes. chemass.siamericanpharmaceuticalreview.com

The cornerstone of RP-HPLC is the stationary phase, which is typically nonpolar. For octadecylated analytes, stationary phases composed of octadecylsilica (ODS or C18) are the standard choice. chemass.sirdd.edu.iqlcms.cz These phases are created by chemically bonding n-octadecyl groups to the surface of silica (B1680970) gel particles.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. chemass.si Octadecylnaphthalene, with its long, nonpolar octadecyl chain and naphthalene (B1677914) core, exhibits strong hydrophobic character. This leads to a significant interaction with the C18 stationary phase. The analytes are partitioned between the nonpolar stationary phase and a more polar mobile phase. Compounds with higher hydrophobicity, like octadecylnaphthalene, are retained longer on the column. americanpharmaceuticalreview.comnih.gov

The selection of a C18 column is a critical first step in method development. lcms.cz These columns are available in various particle sizes, pore sizes, and surface coverages, which can influence the separation's efficiency and selectivity. High-purity silica and uniform bonding coverage are essential for achieving symmetrical peaks and predictable separations. Inert stationary phases are often preferred as they minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing, especially for polar or basic compounds. hplc.eu

Table 1: Common Reversed-Phase HPLC Stationary Phases

| Stationary Phase | Chemical Group | Primary Interaction Mechanism | Typical Analytes |

| Octadecylsilica (C18) | n-octadecyl | Hydrophobic (van der Waals forces) | Nonpolar to moderately polar compounds, fatty acids, PAHs |

| Octylsilica (C8) | n-octyl | Hydrophobic (van der Waals forces) | Similar to C18 but with less retention for nonpolar compounds |

| Phenyl | Phenyl | π-π interactions, hydrophobic | Aromatic compounds, compounds with double bonds |

| Cyano (CN) | Cyanopropyl | Dipole-dipole interactions, weak hydrophobic | Can be used in both reversed-phase and normal-phase modes |

The mobile phase in RP-HPLC is a critical factor that dictates the retention and resolution of the separation. phenomenex.comchromatographyonline.com It typically consists of a polar solvent, such as water, mixed with a less polar organic solvent (modifier), like acetonitrile or methanol. phenomenex.com The composition of the mobile phase is carefully adjusted to control the elution of the analyte.

Key parameters for mobile phase optimization include:

Solvent Composition and Strength: The ratio of the organic modifier to water determines the solvent strength. For octadecylnaphthalene, a high percentage of organic solvent is necessary to elute it from the C18 column in a reasonable time. Acetonitrile is often preferred due to its lower viscosity and UV transparency. phenomenex.com

pH and Buffers: The pH of the mobile phase is crucial when dealing with ionizable analytes. chromatographyonline.commastelf.com While octadecylnaphthalene itself is not typically ionizable, pH control can be important for separating it from other matrix components that might be. Buffers are used to maintain a constant pH. phenomenex.com

Gradient Elution: For complex samples containing compounds with a wide range of polarities, a single mobile phase composition (isocratic elution) may not be sufficient. mastelf.comlibretexts.org Gradient elution, where the mobile phase composition is changed during the analysis (e.g., by increasing the percentage of the organic solvent), is employed. mastelf.com This technique allows for the efficient elution of both less retained and strongly retained components, improving peak shape and reducing analysis time. phenomenex.com

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can improve peak efficiency. rdd.edu.iq

Table 2: Effect of Mobile Phase Parameters on HPLC Separation

| Parameter | Change | Effect on Retention Time | Effect on Resolution |

| Organic Solvent % | Increase | Decrease | May decrease or increase depending on the specific analytes |

| Flow Rate | Increase | Decrease | May decrease due to reduced interaction time |

| Temperature | Increase | Decrease | Can improve peak shape and efficiency, potentially increasing resolution |

| pH | Varies | Significant effect on ionizable compounds; minimal for non-ionizable analytes | Can be used to manipulate selectivity between ionizable and non-ionizable compounds |

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, which is the accurate and precise quantification of octadecylnaphthalene. ajpamc.com Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that no interfering peaks are present at the retention time of octadecylnaphthalene.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area against the concentration of standard solutions, and the coefficient of determination (R²) should be close to 1. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ajpamc.comnih.gov The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. ajpamc.comnih.gov

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. nih.gov

Table 3: Typical HPLC Method Validation Parameters for Quantitative Analysis

| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | Defined by linearity | 1 - 100 µg/mL |

| LOD (Signal-to-Noise) | ~3:1 | 0.1 µg/mL |

| LOQ (Signal-to-Noise) | ~10:1 | 0.3 µg/mL |

| Precision (%RSD) | ≤ 2% | < 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

Gas Chromatography (GC) for Volatile Octadecylnaphthalene Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. nih.gov While octadecylnaphthalene itself has a high boiling point, GC can be employed for its analysis, particularly when coupled with Mass Spectrometry (GC-MS) for definitive identification. mdpi.com It is especially useful for analyzing any lower molecular weight, more volatile derivatives or impurities.

In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. scirp.org

For alkyl naphthalenes, the choice of stationary phase is crucial. Both polar and non-polar stationary phases can be used. scirp.org A non-polar phase (like those based on polydimethylsiloxane, e.g., OV-17) would separate compounds primarily based on their boiling points. A polar stationary phase would provide additional selectivity based on specific interactions. The retention time of alkyl naphthalenes generally increases with the number of carbon atoms in the alkyl side chain. scirp.org Temperature programming, where the column temperature is increased during the run, is typically necessary to elute high-boiling compounds like octadecylnaphthalene and its derivatives in a reasonable time. semanticscholar.org

Solid-Phase Extraction (SPE) Protocols Utilizing Octadecyl-Modified Sorbents

Before chromatographic analysis, samples often require preparation to remove interfering substances and concentrate the analyte of interest. tubitak.gov.tr Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. tubitak.gov.trresearchgate.net

For extracting a nonpolar compound like octadecylnaphthalene from a polar matrix (e.g., water), a reversed-phase SPE sorbent is used. silicycle.com Octadecyl-modified silica (C18) is the most common sorbent for this purpose. tubitak.gov.trnih.gov The retention mechanism is the same as in RP-HPLC: hydrophobic interaction between the octadecyl chains on the sorbent and the nonpolar analyte.

A typical SPE protocol involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol to wet the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample. researchgate.net

Sample Loading: The sample solution is passed through the SPE cartridge. Octadecylnaphthalene is retained on the sorbent while more polar matrix components pass through.

Washing: The sorbent is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences.

Elution: The retained octadecylnaphthalene is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent, such as acetonitrile, methanol, or hexane. This eluate is then typically evaporated and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

The selection of SPE cartridge size and sorbent mass depends on the sample volume and the expected concentration of the analyte. sigmaaldrich.com

Table 4: Example of a Solid-Phase Extraction (SPE) Protocol for Octadecylnaphthalene

| Step | Procedure | Purpose |

| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 cartridge. | To activate the stationary phase and ensure reproducible retention. |

| 2. Sample Loading | Pass the aqueous sample containing octadecylnaphthalene through the cartridge at a slow flow rate. | To adsorb the analyte onto the C18 sorbent. |

| 3. Washing | Pass 5 mL of a 5% methanol/water solution through the cartridge. | To remove weakly bound, polar impurities. |

| 4. Elution | Pass 2 mL of acetonitrile through the cartridge to collect the analyte. | To desorb and collect the purified octadecylnaphthalene. |

Spectroscopic Identification and Structural Elucidation of Octadecylnaphthalene

The unequivocal identification and structural elucidation of octadecylnaphthalene isomers rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for differentiating between isomers of octadecylnaphthalene. creative-biostructure.commagritek.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise substitution pattern on the naphthalene ring can be determined.

The octadecyl group can be attached to either the alpha (1-) or beta (2-) position of the naphthalene ring, leading to two primary isomers: 1-octadecylnaphthalene and 2-octadecylnaphthalene. The electronic environment of the naphthalene protons and carbons is distinctly different for each isomer, resulting in unique NMR spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the octadecyl chain resonate in the upfield region (δ 0.8-3.0 ppm). The key to isomeric differentiation lies in the chemical shifts and splitting patterns of the aromatic protons and the methylene protons of the octadecyl chain directly attached to the naphthalene ring.

For 1-octadecylnaphthalene, the proton at the 8-position experiences significant steric hindrance from the octadecyl chain, leading to a characteristic downfield shift. In contrast, the aromatic protons of 2-octadecylnaphthalene exhibit a more symmetrical pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the isomeric structure. The chemical shifts of the quaternary carbons and the carbons of the octadecyl chain, particularly the carbon atom directly bonded to the naphthalene ring, are indicative of the substitution pattern.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key signals in 1-octadecylnaphthalene and 2-octadecylnaphthalene.

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1-Octadecylnaphthalene | Aromatic Protons: 7.3-8.1, Aliphatic Protons: 0.8-3.1 | Aromatic Carbons: 124-138, Aliphatic Carbons: 14-35 |

| 2-Octadecylnaphthalene | Aromatic Protons: 7.2-7.8, Aliphatic Protons: 0.8-2.8 | Aromatic Carbons: 125-135, Aliphatic Carbons: 14-36 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in octadecylnaphthalene. semanticscholar.orgjournalwjbphs.com The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. journalwjbphs.com

The FTIR spectrum of octadecylnaphthalene is characterized by several key absorption regions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the octadecyl chain are observed in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org These are usually strong and sharp peaks.

Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the naphthalene moiety give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. libretexts.org

Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the methylene and methyl groups in the octadecyl chain produce bands in the 1470-1350 cm⁻¹ region. libretexts.org

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the naphthalene ring, are found in the 900-675 cm⁻¹ region. libretexts.org

The following table summarizes the characteristic FTIR absorption bands for octadecylnaphthalene.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470-1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Octadecylated Naphthalenes

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the octadecylnaphthalene molecule. icpms.cz The naphthalene chromophore exhibits characteristic absorption bands in the UV region. The attachment of the octadecyl group can cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The UV-Vis spectrum of naphthalene and its alkylated derivatives is typically characterized by two main absorption bands:

¹Lₐ Band: This is a high-energy transition that appears at shorter wavelengths, usually below 250 nm.

¹Lₑ Band: This is a lower-energy transition that appears at longer wavelengths, typically between 260 and 300 nm, and often shows fine vibrational structure.

The position and intensity of these bands can be influenced by the position of the octadecyl substituent. For instance, substitution at the 1-position may lead to a more pronounced bathochromic (red) shift compared to substitution at the 2-position due to greater steric interactions affecting the electronic structure. mdpi.com

The following table presents typical UV-Vis absorption data for octadecylnaphthalene.

| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| ¹Lₐ | ~220-230 | High |

| ¹Lₑ | ~270-290 | Moderate |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular mass of octadecylnaphthalene and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org

The molecular ion peak (M⁺) in the mass spectrum of octadecylnaphthalene will correspond to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure of the molecule. Common fragmentation pathways for alkylnaphthalenes include:

Benzylic Cleavage: Cleavage of the bond between the first and second carbon atoms of the alkyl chain is a highly favorable process, leading to the formation of a stable tropylium-like ion. This results in a prominent peak at m/z 141.

McLafferty Rearrangement: For longer alkyl chains, a rearrangement reaction involving the transfer of a gamma-hydrogen to the aromatic ring can occur, leading to the elimination of a neutral alkene molecule. youtube.com

Loss of Alkyl Fragments: Successive loss of smaller alkyl fragments from the octadecyl chain can also be observed. libretexts.org

The fragmentation pattern can help to confirm the presence of the octadecyl chain and the naphthalene core.

| Ion | m/z | Description |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M-C₁₇H₃₅]⁺ | 141 | Benzylic cleavage |

| [M-C₁₆H₃₂]⁺ | Rearrangement product | McLafferty Rearrangement |

X-ray Diffraction and Crystallography

X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. ncl.ac.uktugraz.at To perform this analysis, a high-quality single crystal of octadecylnaphthalene is required.

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from single crystal X-ray diffraction can provide detailed information about:

Molecular Conformation: The exact spatial arrangement of the naphthalene ring and the octadecyl chain.

Crystal Packing: How the octadecylnaphthalene molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as van der Waals forces or π-π stacking between the naphthalene rings, which influence the physical properties of the material.

The crystallographic data is typically presented in a table that includes the crystal system, space group, unit cell dimensions, and other refinement parameters.

| Crystallographic Parameter | Value |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| V (ų) | To be determined experimentally |

| Z | To be determined experimentally |

Note: The specific values for the crystallographic parameters of octadecylnaphthalene would need to be obtained from experimental single crystal X-ray diffraction studies.

Powder X-ray Diffraction for Polymorphism and Crystal Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to obtain information about the crystalline nature of materials. omicsonline.org When a powdered crystalline sample is exposed to an X-ray beam, it generates a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). omicsonline.org This pattern serves as a fingerprint for the material's crystal structure.

The primary application of PXRD in the study of a compound like octadecylnaphthalene is the identification and characterization of its crystalline phases. researchgate.net Molecules, particularly complex organic ones with flexible chains, can often crystallize in multiple different arrangements, a phenomenon known as polymorphism. omicsonline.org Different polymorphs of the same compound are chemically identical but have distinct crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability. PXRD is a key tool for distinguishing between these different polymorphic forms. azooptics.com

The analysis involves comparing the experimentally obtained diffractogram with reference patterns. Each crystalline phase produces a distinct set of diffraction peaks. researchgate.net The presence of different peak sets in a sample would indicate the existence of multiple polymorphs or impurities. For a molecule like octadecylnaphthalene, the long, flexible octadecyl chain could allow for various packing arrangements in the solid state, making polymorphism a relevant consideration. The diffraction pattern would be influenced by the repeating arrangement of both the rigid naphthalene core and the flexible alkyl chain.

Other Advanced Characterization Methodologies

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed high-resolution images of its surface topography and morphology. utoronto.ca This method is instrumental in understanding the physical form, texture, and particle size of solid materials.

In the context of materials involving octadecylnaphthalene or similar long-chain alkyl modifications, SEM can reveal how the introduction of the bulky, nonpolar octadecyl group affects the material's surface structure. For instance, studies on silica materials chemically modified with octadecyl groups have utilized SEM to observe changes in surface morphology. These analyses can show whether the modification results in a smooth, uniform coating or the formation of distinct aggregates or domains on the surface. The images can provide direct visual evidence of how the modifier is distributed and how it alters the physical landscape of the substrate at the micro- and nanoscale.

SEM analysis can be qualitative, providing a visual inspection of the surface features, or quantitative, allowing for the measurement of particle sizes and feature dimensions. The technique can also be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis on the sample's surface, confirming the presence and distribution of the elements constituting the octadecylnaphthalene molecule (carbon). utoronto.carsc.org

Surface area and porosity are critical physical properties that influence how a material interacts with its environment. These characteristics are commonly determined through gas adsorption-desorption analysis, typically using nitrogen (N2) at cryogenic temperatures (77 K). researchgate.netresearchgate.net The data is often analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. particletechlabs.commalvernpanalytical.com

The experiment involves measuring the amount of nitrogen gas that adsorbs onto the surface of a solid material at various relative pressures. The resulting plot of adsorbed volume versus relative pressure is called an adsorption-desorption isotherm. researchgate.net The shape of this isotherm provides information about the material's surface area and pore structure. According to the IUPAC classification, different isotherm types (e.g., Type I for microporous, Type IV for mesoporous materials) correspond to different pore characteristics. researchgate.netresearchgate.net

For a compound like octadecylnaphthalene, or more commonly, for materials modified with octadecyl groups, this analysis is crucial. The introduction of the long octadecyl chains onto a surface is expected to significantly alter its surface area and porosity. Generally, the grafting of these bulky groups can lead to a reduction in the specific surface area and pore volume as the chains occupy space and may block access to smaller pores.

The table below illustrates typical data obtained from N2 adsorption analysis for different activated carbon (AC) adsorbents, showcasing how surface properties can vary.

| Adsorbent | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |

|---|---|---|---|

| C38 | 1129 | 0.62 | 0.45 |

| C40 | 1366 | 0.86 | 0.38 |

| ACM40 | 1326 | 0.74 | 0.35 |

| Norit-AC | 886 | 0.54 | 0.39 |

This table presents illustrative data for various activated carbon adsorbents to demonstrate typical outputs of surface area analysis. Data sourced from researchgate.net.

By analyzing the N2 adsorption-desorption isotherm, researchers can quantify the specific surface area, pore volume, and pore size distribution, providing a comprehensive picture of the material's texture. researchgate.net

Material Science and Engineering Research Applications

Octadecylnaphthalene in Polymer Chemistry and Macromolecular Systems

In the realm of polymer science, long-chain alkyl-aromatic compounds are investigated for their potential to modify and enhance the properties of macromolecular systems.

Naphthalene (B1677914), octadecyl- has been identified for use as a component in lubricants intended for applications with potential incidental food contact. fda.gov In this context, it functions as an additive to modify the performance characteristics of the lubricant formulation. Furthermore, industrial applications have seen Naphthalene, octadecyl- utilized as a polymerization inhibitor. exportgenius.in In this role, it helps control or prevent unwanted polymerization of monomers, which is critical in the production and storage of certain petrochemicals. exportgenius.in The U.S. Food and Drug Administration (FDA) has noted its use as a component of lubricants where it may constitute 30-50 weight percent of the formulation. fda.govfda.govepa.gov

| Application Area | Function | Regulatory/Use Note |

| Lubricants | Component / Additive | Approved for incidental food contact applications. fda.gov |

| Petrochemicals | Polymerization Inhibitor | Used to prevent unwanted polymerization of diene gases. exportgenius.in |

While distinct from Naphthalene, octadecyl-, the related monomer Octadecyl Acrylate (B77674) (ODA) is extensively studied in graft polymerization to impart specific properties to polymer backbones. The long octadecyl chain is leveraged for its lipophilic and hydrophobic characteristics. Research has demonstrated the synthesis of poly(octadecyl acrylate)-grafted silica (B1680970) gel through both "graft to" and "graft from" techniques.

Atom Transfer Radical Polymerization (ATRP) has been optimized to produce poly(octadecyl acrylate) (PODA) with controlled molecular weights and narrow polydispersities. These studies have led to the creation of all-comblike amphiphilic diblock copolymers, such as PODA-block-poly(oligoethylene glycol) methyl ether methacrylate (POEGMA), which can self-assemble into micelles in aqueous solutions.

Copolymerization of ODA with other monomers, such as Glycidyl Methacrylate (GMA), is another area of active research. The free radical copolymerization of GMA and ODA has been carried out in solution to create amorphous copolymers, which helps to reduce the natural tendency of poly(octadecyl acrylate) to crystallize. The reactivity ratios of these copolymerization reactions have been computed using various linear methods to understand the incorporation of each monomer into the copolymer chain.

| Polymerization Study | Monomers | Key Findings |

| Controlled Polymerization | Octadecyl Acrylate (ODA) | Optimized ATRP yields polymers with predetermined molecular weights and narrow polydispersities (<1.2). |

| Block Copolymer Synthesis | ODA and OEGMA | First examples of all comblike amphiphilic block copolymers (PODA-block-POEGMA) that self-assemble in water. |

| Free Radical Copolymerization | Glycidyl Methacrylate (GMA) and ODA | Produces amorphous copolymers, reducing the crystallinity of PODA. Monomer reactivity ratios were calculated. |

Development of Functional Coatings and Surface Technologies

The incorporation of molecules with long hydrocarbon chains is a fundamental strategy for developing surfaces with controlled wetting properties, such as hydrophobicity.

The creation of hydrophobic surfaces is achieved by combining surface roughness with low surface energy materials. ulprospector.com The long aliphatic octadecyl chain is an ideal moiety for reducing surface energy. Research into hydrophobic coatings often employs molecules containing this chain. For example, studies have shown the successful fabrication of highly hydrophobic polyester fabrics by coating them with graphene nanosheets that have been functionalized with octadecylamine. This process covalently grafts the long alkyl chain onto the surface, dramatically increasing water repellency.

These coatings can achieve water contact angles approaching 150°, which is near the superhydrophobic threshold. The principle relies on the octadecyl groups orienting away from the substrate, creating a low-energy, non-polar surface that repels water. While these studies often use octadecylamine or acrylates, the octadecyl group in Naphthalene, octadecyl- would be expected to impart similar hydrophobic character if successfully incorporated into a surface coating.

| Coating System | Hydrophobic Agent | Substrate | Resulting Property |

| Functionalized Graphene | Octadecylamine (ODA) | Polyester Fabric | Enhanced hydrophobicity with water contact angles up to 148°. |

| Initiated Chemical Vapor Deposition (iCVD) | Perfluorodecyl acrylate (PFDA) | Copper | Durable, ultrathin hydrophobic coating. nih.gov |

| Self-Assembled Monolayers | Perfluorodecanethiol (PFDT) | Copper | Robust hydrophobic layer with enhanced heat transfer for dropwise condensation. nih.gov |

The design of anti-wetting and self-cleaning surfaces is often inspired by natural examples like the lotus leaf, which exhibits superhydrophobicity. ulprospector.com This "lotus effect" is achieved through a combination of hierarchical micro- and nano-scale topography and a surface layer of low-energy wax. ulprospector.com Water droplets on such a surface have a very high contact angle and a low roll-off angle, meaning they form nearly perfect spheres that easily roll off, picking up dirt and contaminants in the process. ulprospector.com

The development of synthetic self-cleaning surfaces mimics this principle. The key is to create a stable surface structure that minimizes the contact area between the surface and a water droplet. This is often achieved by applying a coating containing hydrophobic molecules. The long octadecyl chain is a key functional group used for this purpose. When integrated into a coating, these chains create a low surface energy layer that prevents water from wetting the surface, thereby promoting the roll-off of droplets and enabling the self-cleaning effect.

Supramolecular Assembly and Nanostructure Fabrication

Supramolecular assembly, which relies on non-covalent interactions to organize molecules into ordered structures, is a powerful "bottom-up" approach for nanofabrication. The interplay between aromatic cores and aliphatic chains in molecules like Naphthalene, octadecyl- makes them candidates for such processes.

Research on naphthalenediimides (NDIs) symmetrically functionalized with long aliphatic chains demonstrates their ability to self-assemble into highly ordered lamellar arrangements on graphite surfaces. nih.gov In these assemblies, the flat naphthalene-based cores lie flat on the surface, forming rows, while the long alkyl chains mediate the spacing between these rows. nih.gov These assemblies are stabilized by van der Waals interactions between the molecules and with the substrate. nih.gov

Similarly, studies on naphthalene dipeptides show that they can self-assemble into chirality-dependent tubular micelles, which can lead to the formation of supramolecular gels. nih.gov The assembly mechanism is driven by π-π stacking of the naphthalene rings and other non-covalent forces. nih.gov These examples, using molecules with a naphthalene core and aliphatic chains, illustrate the principles by which Naphthalene, octadecyl- could participate in the fabrication of nanostructures through controlled self-assembly processes.

Self-Assembly Behavior of Octadecylated Naphthalene Derivatives

The amphiphilic nature of octadecylated naphthalene derivatives, with the aromatic naphthalene head and the long aliphatic tail, drives their spontaneous organization into well-defined supramolecular structures. This self-assembly is governed by a balance of non-covalent interactions, including π-π stacking between the naphthalene cores and van der Waals forces among the octadecyl chains.

Researchers have demonstrated that these molecules can form various nanoscale morphologies. For instance, certain naphthalene-appended derivatives have been shown to self-assemble into structures like nanofibers and nanotwists rsc.org. The specific morphology is highly dependent on the precise chemical structure, including the substitution pattern on the naphthalene ring and the nature of any linking groups. In some cases, naphthalene dipeptide derivatives, which feature a similar combination of an aromatic core and aliphatic components, have been observed to form tubular micelles that can further associate into supramolecular gels nih.gov. This behavior highlights the robust capacity of the naphthalene moiety to direct the formation of ordered assemblies in solution nih.gov. The process is a classic example of a bottom-up approach to creating novel, self-assembled monolayers (SAMs) and other nanostructures openaccessjournals.com.

Naphthalene Diimides with Octadecyl Side Chains in Organic Electronics (e.g., OFETs)

Naphthalene diimides (NDIs) are a class of organic molecules known for their excellent electron-accepting capabilities, making them promising materials for n-type organic semiconductors. The incorporation of long alkyl side chains, such as octadecyl groups, is a critical strategy for tuning their solid-state packing, solubility, and ultimately, their performance in electronic devices like Organic Field-Effect Transistors (OFETs).

The octadecyl chains enhance the solubility of the rigid NDI core in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices. More importantly, these flexible chains influence the intermolecular arrangement in the solid state. This controlled organization is vital for efficient charge transport. Research on various NDI derivatives has shown that modifying the side chains allows for the tuning of photophysical properties, self-assembly, and charge-transporting characteristics dntb.gov.ua. While many studies focus on various alkyl chains, the principles apply directly to octadecyl substitution. For example, thin films of some NDI derivatives have demonstrated p-type semiconducting behavior with hole mobility reaching up to 0.0063 cm²/V·s in OFETs researchgate.net. By extending the π-conjugated system of the NDI core, researchers have achieved high electron mobilities of up to 0.37 cm²/V·s, making them highly promising for n-type organic semiconductors nih.gov. The side chains play an indispensable role in achieving the favorable molecular packing that enables this high charge carrier mobility.

| Device Type | Material Class | Reported Mobility (cm²/V·s) | Key Feature |

| OFET | Emissive NDI Derivative | Up to 0.0063 (p-type) | Emissive properties combined with semiconducting behavior researchgate.net. |

| OTFT | π-extended NDI Derivative | Up to 0.37 (n-type) | Extended conjugation leading to high electron mobility and NIR absorption nih.gov. |

Design and Synthesis of Fluorescent Sensors Utilizing Octadecylnaphthalimides

Naphthalimides, another class of naphthalene derivatives, are well-known for their strong fluorescence, making them excellent building blocks for chemical sensors. The incorporation of an N-octadecyl chain serves multiple purposes in the design of these sensors: it enhances solubility in specific media, allows for anchoring to surfaces or incorporation into membranes, and can influence the local environment of the fluorophore.

A notable example is the design and synthesis of 4-alkoxyethoxy-N-octadecyl-1,8-naphthalimides, which exhibit intense blue fluorescence and act as polarity-sensitive probes. guidechem.com The fluorescence properties of these compounds, such as their Stokes shift, are highly dependent on the polarity of the solvent. guidechem.com This solvatochromic behavior allows them to be used to probe the local environment of systems like proteins. Research has shown that the fluorescence of these dyes is quenched upon forming a complex with human serum albumin (HSA), a mechanism that can be exploited for the quantitative determination of proteins in biological samples guidechem.com. The design process for such sensors involves tuning the electron donor-acceptor character of the naphthalimide system to achieve high sensitivity and selectivity for the target analyte clemson.edu.

| Sensor Compound | Target Analyte | Sensing Mechanism | Key Finding |

| 4-alkoxyethoxy-N-octadecyl-1,8-naphthalimide | Human Serum Albumin (HSA) and other proteins | Fluorescence quenching upon complex formation | Stokes shift increases with solvent polarity; successfully used to determine total protein in human serum guidechem.com. |

Octadecylnaphthalene Derivatives as Components in Surfactants and Dispersants

The amphiphilic structure of certain octadecyl-naphthalene derivatives, particularly those functionalized to include a polar head group, makes them effective surfactants. The bulky, hydrophobic naphthalene ring combined with the long octadecyl chain provides substantial surface activity.

Octadecyl-naphthalene is used in the production of lubricants and surfactants guidechem.com. More specifically, alkyl naphthalene sulfonates are a well-established class of surfactants atamanchemicals.com. In these molecules, a sulfonate group (-SO₃⁻) acts as the polar head, while the alkylated naphthalene core serves as the hydrophobic tail. The manufacturing process for these surfactants involves the alkylation and sulfonation of naphthalene google.com. The resulting compounds are effective at reducing the surface tension between immiscible liquids (like oil and water), enabling the formation of stable emulsions. Their primary function is to act as dispersants, preventing the aggregation of particles and stabilizing mixtures.

In aqueous solutions, surfactant molecules like alkyl naphthalene sulfonates self-assemble into spherical structures called micelles above a certain concentration (the critical micelle concentration). The hydrophobic octadecyl-naphthalene tails form the core of the micelle, creating a microenvironment that can solubilize nonpolar substances, while the polar head groups face the surrounding water.

Molecular dynamics simulations studying the interaction of naphthalene with surfactant micelles have shown that naphthalene molecules tend to accumulate in three distinct regions: near the polar surface in the Stern layer, interspersed among the hydrocarbon chains, and within the central hydrophobic core of the micelle researchgate.net. While this study focused on naphthalene itself, it illustrates the strong hydrophobic interactions that drive the aggregation of naphthalene-containing molecules in solution. Furthermore, related naphthalene dipeptide derivatives have been shown to self-assemble into worm-like micelles, which can entangle and form gels, demonstrating a higher order of aggregation nih.gov. The concentration-dependent photophysical properties of some naphthalene derivatives reveal the formation of specific J-type aggregates at higher concentrations rsc.org.

Application in Liquid Crystal Research and Mesophase Development

The rigid, elongated shape of the naphthalene core combined with a long, flexible alkyl chain like octadecyl is a classic molecular design for forming liquid crystalline phases, or mesophases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their molecular order can be manipulated by external fields, making them vital for display technologies.

The octadecyl-naphthalene structure is an example of a calamitic (rod-like) molecule, which is known to form nematic and smectic mesophases mdpi.com. In the nematic phase, the molecules have long-range orientational order but no positional order. In smectic phases, the molecules are arranged in layers, exhibiting a higher degree of order. Research into naphthalene-based bent-core molecules with long terminal chains has demonstrated the formation of various smectic and columnar phases (B2 and B7 phases) researchgate.net. The introduction of long alkyl or fluorinated chains is a key strategy to induce and stabilize these layered, smectic structures researchgate.net. The specific type of mesophase and the temperature range over which it is stable can be finely tuned by modifying the molecular structure, such as the length of the alkyl chain or the substitution pattern on the naphthalene core openaccessjournals.comnih.gov. This makes octadecyl-naphthalene derivatives versatile candidates for the development of new liquid crystal materials for advanced applications.

Environmental Chemistry and Fate Research Excluding Toxicological Endpoints

Biodegradation Pathways and Microbial Transformation Studies

The microbial breakdown of Naphthalene (B1677914), octadecyl- is a key process in its environmental degradation, occurring under both aerobic and anaerobic conditions. The long octadecyl chain significantly influences the metabolic pathways compared to its parent compound, naphthalene.

Aerobic and Anaerobic Degradation Mechanisms of Octadecylated Aromatic Hydrocarbons

Aerobic Degradation: In the presence of oxygen, the aerobic degradation of long-chain alkylated aromatic hydrocarbons like octadecyl-naphthalene can be initiated through two primary enzymatic attacks: one on the aromatic naphthalene ring and the other on the aliphatic octadecyl side chain. frontiersin.orgnih.gov

Attack on the Alkyl Chain: A common initial step is the terminal oxidation of the octadecyl chain to form a primary alcohol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then undergo β-oxidation, progressively shortening the alkyl chain by two carbon units at a time. frontiersin.org

Attack on the Aromatic Ring: Alternatively, dioxygenase enzymes can attack the naphthalene ring, leading to the formation of a cis-dihydrodiol. nih.govethz.ch This is a well-established pathway for naphthalene degradation. nih.govethz.ch Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. nih.gov For alkylated naphthalenes, the position of the alkyl group can influence the site of dioxygenase attack.

The presence of the long octadecyl chain can affect the rate and preferred pathway of degradation. The high hydrophobicity of octadecyl-naphthalene may limit its bioavailability to microorganisms, potentially making the initial enzymatic attack a rate-limiting step.

Anaerobic Degradation: Under anoxic conditions, the degradation of aromatic hydrocarbons proceeds through different mechanisms. For alkylated aromatic hydrocarbons, one established activation mechanism involves the addition of fumarate (B1241708) to the alkyl side chain, often at the sub-terminal carbon atom. asm.orgoup.comnih.govnih.govresearchgate.net This reaction is catalyzed by enzymes such as benzylsuccinate synthase analogues. Following this initial activation, the molecule is further metabolized.

Another proposed anaerobic pathway for non-substituted polycyclic aromatic hydrocarbons (PAHs) like naphthalene is carboxylation, where a carboxyl group is added to the aromatic ring. asm.orgnih.gov Subsequent reduction of the ring system precedes ring cleavage. asm.orgnih.gov It is plausible that octadecyl-naphthalene could also be activated via carboxylation of the naphthalene ring under anaerobic conditions.

Identification of Microbial Metabolites and Degradation Products

While specific studies identifying the microbial metabolites of Naphthalene, octadecyl- are limited, based on the degradation pathways of analogous compounds, a range of potential degradation products can be inferred.

From Alkyl Chain Oxidation:

Octadecylnaphthalene-ω-carboxylic acid

A series of shorter-chain n-alkylnaphthalene carboxylic acids resulting from β-oxidation.

Naphthalene acetic acid (if the chain is cleaved close to the ring).

From Aromatic Ring Oxidation:

Dihydroxylated octadecyl-naphthalene derivatives.

Ring cleavage products such as substituted catechols or salicylates, which would be further degraded. nih.govnih.gov

Under anaerobic conditions, metabolites such as octadecyl-naphthyl-succinates could be formed through the fumarate addition pathway. oup.com If carboxylation occurs, octadecyl-naphthoic acids would be key intermediates. oup.com

The following table summarizes the probable initial microbial degradation pathways and potential primary metabolites of Naphthalene, octadecyl-.

| Degradation Condition | Initial Attack Site | Key Enzyme Class | Potential Primary Metabolites |

|---|---|---|---|

| Aerobic | Octadecyl chain (terminal) | Monooxygenase | 1-(Naphthalenyl)octadecan-1-ol |

| Naphthalene ring | Dioxygenase | cis-Dihydrodiol of octadecyl-naphthalene | |

| Anaerobic | Octadecyl chain (sub-terminal) | Glycyl-radical enzymes (e.g., succinate (B1194679) synthase) | Octadecyl-naphthyl-succinic acid derivatives |

| Naphthalene ring | Carboxylase | Carboxylated octadecyl-naphthalene |

Photochemical Degradation and Environmental Transformation Processes

Photochemical reactions, driven by sunlight, represent another significant pathway for the transformation of Naphthalene, octadecyl- in the environment, particularly in the atmosphere and surface waters.

Photo-oxidation Mechanisms and Pathways

The photo-oxidation of Naphthalene, octadecyl- is primarily initiated by reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). copernicus.orgnih.govresearchgate.net Direct photolysis, where the molecule itself absorbs light leading to its degradation, is also possible for the naphthalene moiety. nih.gov

The reaction with hydroxyl radicals can lead to the formation of a variety of oxygenated products. The initial attack can occur on either the aromatic ring or the alkyl chain.

Attack on the Aromatic Ring: Addition of a hydroxyl radical to the naphthalene ring is a major pathway, leading to the formation of hydroxylated derivatives (octadecyl-naphthols) and, upon further reaction, quinones (octadecyl-naphthoquinones). nih.govresearchgate.net Ring cleavage can also occur, resulting in the formation of smaller, more polar compounds. rsc.org

Attack on the Alkyl Chain: Hydrogen abstraction from the octadecyl chain by hydroxyl radicals can lead to the formation of alkyl radicals. These radicals can then react with oxygen to form peroxy radicals and subsequently a variety of oxygenated products, including alcohols, ketones, and aldehydes at different positions along the chain.

The presence of the long alkyl chain may influence the product distribution of photo-oxidation. The octadecyl group can provide numerous sites for hydrogen abstraction, potentially leading to a complex mixture of isomeric oxidation products.

Influence of Environmental Factors on Photolytic Stability

The photolytic stability of Naphthalene, octadecyl- is influenced by several environmental factors:

Sunlight Intensity: The rate of photochemical degradation is directly related to the intensity of solar radiation. Higher light intensity leads to a higher concentration of reactive species and a faster degradation rate.

Presence of Photosensitizers: Natural waters and atmospheric aerosols contain substances, such as humic acids and nitrate, that can absorb light and produce reactive species (e.g., •OH, singlet oxygen). nih.gov These photosensitizers can accelerate the indirect photodegradation of octadecyl-naphthalene.

Environmental Matrix: The medium in which the compound is present plays a crucial role. In the atmosphere, octadecyl-naphthalene is likely to be associated with particulate matter, which can affect its exposure to sunlight and reactive species. nih.gov In water, its low solubility means it will likely partition to suspended solids and sediments, where light penetration is limited. nih.govnih.govresearchgate.net The presence of organic coatings on aerosols can shield PAHs from oxidation. nih.gov

Temperature and pH: Temperature can influence reaction rates and the physical state of the compound. pH can affect the speciation of photosensitizers and the stability of some degradation products.

The length of the alkyl chain can also impact photostability, with some studies on other compounds suggesting that longer chains can in some cases lead to different degradation kinetics. researchgate.netrsc.orgnih.gov

Environmental Transport and Distribution Processes